molecular formula C12H18N2O B14872265 2-amino-N-butyl-N-methylbenzamide

2-amino-N-butyl-N-methylbenzamide

Cat. No.: B14872265
M. Wt: 206.28 g/mol
InChI Key: VINJFOCXOLEUAT-UHFFFAOYSA-N
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Description

2-amino-N-butyl-N-methylbenzamide is an organic compound with the chemical formula C8H10N2O. It is a derivative of benzamide, characterized by the presence of an amino group and a butyl group attached to the benzamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-butyl-N-methylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One common method involves the reaction of benzoic acid with butylamine and methylamine in the presence of a catalyst. The reaction is typically carried out under ultrasonic irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to be effective in the large-scale synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-butyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzamides and other derivatives.

Scientific Research Applications

2-amino-N-butyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-amino-N-butyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methylbenzamide
  • 2-amino-N,N-dimethylbenzamide
  • 2-amino-N-butylbenzamide

Uniqueness

2-amino-N-butyl-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both butyl and methyl groups in the compound enhances its solubility and reactivity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool in research and industrial applications

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-butyl-N-methylbenzamide

InChI

InChI=1S/C12H18N2O/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)13/h5-8H,3-4,9,13H2,1-2H3

InChI Key

VINJFOCXOLEUAT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC=CC=C1N

Origin of Product

United States

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